molecular formula C13H14ClFO3 B1529258 Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate CAS No. 1408992-02-8

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate

Cat. No.: B1529258
CAS No.: 1408992-02-8
M. Wt: 272.7 g/mol
InChI Key: ZPGSDTSYZMJXAG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate is a chemical compound with the molecular formula C₁₄H₁₄ClFO₂. It is a derivative of butanoic acid and is characterized by the presence of a chloro and fluoro group on the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-chloro-4-fluorobenzoic acid and butanol.

  • Reaction Conditions: The reaction involves esterification, where the carboxylic acid group of 2-chloro-4-fluorobenzoic acid reacts with butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure high yield and purity. The process involves continuous monitoring of temperature and pressure to optimize the reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can occur at the chloro and fluoro positions on the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Chloro and fluoro-substituted derivatives.

Scientific Research Applications

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: In drug discovery and development processes, particularly in the design of new pharmaceuticals.

  • Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate is similar to other esters and benzene derivatives, but its unique combination of chloro and fluoro substituents on the benzene ring sets it apart. Some similar compounds include:

  • Ethyl 2-chlorobenzoate: Lacks the fluoro group.

  • Ethyl 2-fluorobenzoate: Lacks the chloro group.

  • Ethyl 2,4-dichlorobenzoate: Contains two chloro groups instead of one chloro and one fluoro group.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-3-9(13(17)18-4-2)12(16)10-6-5-8(15)7-11(10)14/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGSDTSYZMJXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=C(C=C(C=C1)F)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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